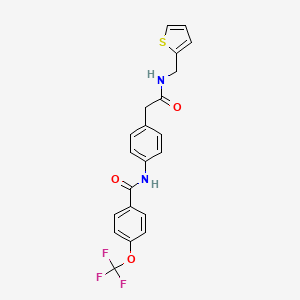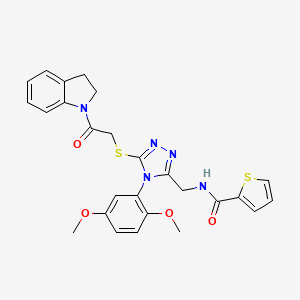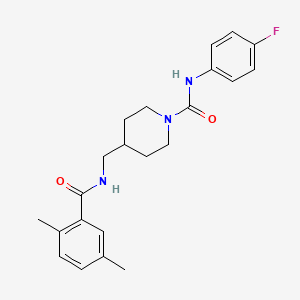![molecular formula C8H13ClN2O3 B2656272 1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl CAS No. 1629740-54-0](/img/structure/B2656272.png)
1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl” is C8H12N2O3 . The molecular weight is 184.19 .Physical And Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 342.7±22.0 °C . The density is predicted to be 1±0.06 g/cm3 . The pKa is predicted to be 8.71±0.10 .Wissenschaftliche Forschungsanwendungen
Self-Healing Polymers
Self-Healing Materials
The maleimide group, when employed in conjunction with the furan group, constructs thermally reversible crosslinked networks. These materials exhibit removability and remendability, crucial for developing self-healing polymers. Such polymers can repair themselves after damage, offering significant benefits for extending the lifespan and reducing the maintenance costs of materials used in various industries, including aerospace, automotive, and electronics (Ying‐Ling Liu & T. Chuo, 2013).
Organic Synthesis and Heterocyclic Systems
Recyclization of Maleimides
Maleimides serve as a versatile building block in organic synthesis, particularly in creating biologically active compounds with hydrogenated heterocyclic systems. Their reactivity in various chemical reactions, including Diels-Alder/retro-Diels-Alder reactions and Michael additions, underscores their potential in synthesizing new pharmaceuticals and materials (D. Y. Vandyshev & K. Shikhaliev, 2022).
Antioxidant Properties and Activity Assays
Antioxidant Activity Assays
Maleimide derivatives, like other compounds with antioxidant properties, can be assessed using various assays such as hydrogen atom transfer (HAT) reactions and electron transfer (ET) assays. These methods, including the oxygen radical absorbance capacity (ORAC) and total phenols by Folin-Ciocalteu reagent (FCR), help in understanding the antioxidant capacity of substances, which is crucial for evaluating their potential in preventing oxidative stress-related diseases (Dejian Huang, B. Ou, & R. Prior, 2005).
Applications in Understanding Ethylene and Plant Biology
Ethylene Perception Inhibition
Compounds like 1-methylcyclopropene (1-MCP), related to maleimide through their involvement in ethylene biology, have been utilized to understand the role of ethylene in plant ripening and senescence. The commercial application of 1-MCP in agriculture to improve the storage and shelf life of fruits and vegetables illustrates the practical benefits of research on ethylene and its inhibitors (C. Watkins, 2006).
Eigenschaften
IUPAC Name |
1-[2-(2-aminoethoxy)ethyl]pyrrole-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.ClH/c9-3-5-13-6-4-10-7(11)1-2-8(10)12;/h1-2H,3-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVJYGXSVAUZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1629740-54-0 |
Source


|
| Record name | 1-[2-(2-aminoethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid](/img/structure/B2656190.png)


![{2-(3-methoxyphenyl)-9-methyl-4-[(4-vinylbenzyl)thio]-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2656193.png)
![methyl 3-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate](/img/structure/B2656195.png)


![(S)-2-[[(1R,2R)-2-[[[3,5-Bis(tert-butyl)-2-hydroxyphenyl]methylene]amino]cyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B2656200.png)


![3-(2-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2656206.png)
![4-Bromo-1-[4-(difluoromethyl)phenyl]pyrazole](/img/structure/B2656209.png)
